4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound belongs to the 1,3,4-oxadiazole class, characterized by a benzamide core linked to a 1,3,4-oxadiazole ring substituted with an oxolan-2-yl (tetrahydrofuran-2-yl) group. The sulfamoyl moiety at the para-position of the benzene ring features a cyclopropyl(methyl)amine substituent.
Properties
IUPAC Name |
4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-21(12-6-7-12)27(23,24)13-8-4-11(5-9-13)15(22)18-17-20-19-16(26-17)14-3-2-10-25-14/h4-5,8-9,12,14H,2-3,6-7,10H2,1H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWBXUAEOWTXMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has gained attention in pharmacological research due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features several notable functional groups:
- Cyclopropyl group : A three-membered carbon ring that contributes to the compound's unique reactivity.
- Sulfamoyl group : Known for its antibacterial properties.
- Oxadiazole ring : A heterocyclic structure associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₄O₄S |
| Molecular Weight | 396.48 g/mol |
| IUPAC Name | This compound |
Antibacterial Activity
Research indicates that compounds containing sulfamoyl and oxadiazole moieties often exhibit significant antibacterial properties. For instance, derivatives with similar structures have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Case Study : A recent study synthesized a series of oxadiazole derivatives, demonstrating that those with the sulfamoyl group had enhanced antibacterial efficacy compared to others lacking this feature. The study highlighted the importance of the sulfamoyl moiety in enhancing the interaction with bacterial enzymes .
Enzyme Inhibition
The compound is also hypothesized to possess enzyme inhibitory activity. Sulfamoyl derivatives are known for their ability to inhibit acetylcholinesterase (AChE) and urease, which are crucial targets in the development of treatments for conditions like Alzheimer's disease and urinary tract infections .
Table 2: Enzyme Inhibition Studies
| Compound | AChE Inhibition (%) | Urease Inhibition (%) |
|---|---|---|
| This compound | TBD | TBD |
| Similar Oxadiazole Derivative | 75 | 85 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets within bacterial cells and human enzymes. The mechanism involves:
- Binding to Enzymes : The sulfamoyl group likely facilitates binding to active sites on target enzymes.
- Disruption of Metabolic Pathways : By inhibiting key enzymes like AChE and urease, the compound can disrupt normal metabolic processes in pathogens.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other benzamide derivatives and oxadiazole-containing compounds.
Table 3: Comparison of Biological Activities
| Compound Type | Antibacterial Activity | Enzyme Inhibition (AChE) |
|---|---|---|
| Benzamide Derivatives | Moderate | Variable |
| Oxadiazole Derivatives | Strong | High |
| Target Compound | TBD | TBD |
Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of 4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide features a benzamide core substituted with a cyclopropyl(methyl)sulfamoyl group and an oxadiazole ring. The synthesis typically involves multi-step organic reactions that include the formation of the oxadiazole ring through cyclization reactions and subsequent functional group modifications.
Biological Activities
The biological activities of this compound are primarily linked to its oxadiazole moiety, which has been shown to possess various pharmacological effects:
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. For example, derivatives of 1,3,4-oxadiazoles have been evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Studies have reported that these compounds can inhibit bacterial growth effectively, making them potential candidates for antibiotic development .
Anticancer Properties
The oxadiazole derivatives have also been investigated for their anticancer activity. In vitro studies showed that certain oxadiazole compounds induced apoptosis in cancer cell lines such as glioblastoma. These findings suggest that this compound could be explored further for its potential as an anticancer agent .
Anti-Diabetic Effects
Recent studies have highlighted the anti-diabetic potential of oxadiazole derivatives. In vivo experiments using models like Drosophila melanogaster demonstrated that specific compounds could significantly lower glucose levels. This suggests that this compound might also have implications in diabetes management .
Case Studies
Several case studies illustrate the applications and effectiveness of compounds similar to this compound:
Comparison with Similar Compounds
Structural Features and Substituent Analysis
Key structural variations among analogs occur in:
Sulfamoyl substituents : Alkyl/aryl groups on the sulfamoyl nitrogen.
Oxadiazole substituents : Heterocyclic or aromatic groups on the 1,3,4-oxadiazole ring.
Table 1: Structural and Physicochemical Comparison
Key Findings from Structural Comparisons
Morpholine-4-sulfonyl (BJ04755 ): Introduces polarity, improving aqueous solubility compared to lipophilic cycloalkyl groups.
Oxadiazole Substituents :
- Oxolan-2-yl (Target Compound, BJ04755): The saturated tetrahydrofuran ring may improve solubility and reduce oxidative metabolism compared to aromatic furan (LMM11) or phenyl groups (LMM5) .
- Furan-2-yl (LMM11): Aromaticity may enhance π-π stacking with target enzymes but could increase susceptibility to metabolic degradation .
Molecular Weight and Drug-Likeness :
- The target compound (422.45 g/mol) falls within the acceptable range for oral bioavailability (MW < 500), unlike LMM5 (562.64 g/mol), which may face absorption challenges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
